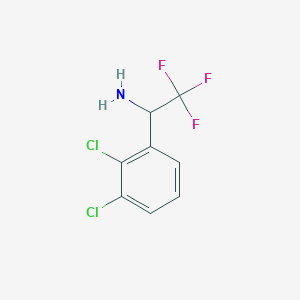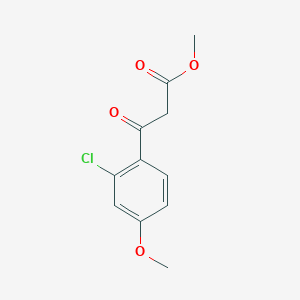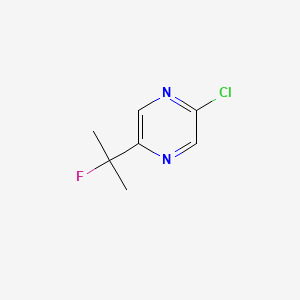
1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is a chemical compound characterized by the presence of dichloro and trifluoro groups attached to an ethylamine backbone
Méthodes De Préparation
The synthesis of 1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 2,3-dichloroaniline with trifluoroacetaldehyde. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,3-dichloroaniline and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out in a solvent such as toluene or dichloromethane, with a catalyst like palladium on carbon (Pd/C) to enhance the reaction rate.
Procedure: The reactants are mixed and heated under reflux conditions for several hours. The product is then isolated by filtration and purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine can be compared with similar compounds such as:
2,3-Dichlorophenylpiperazine: This compound is structurally similar but lacks the trifluoroethyl group. It is used as a precursor in the synthesis of pharmaceuticals like aripiprazole.
3,4-Dichlorophenylpiperazine: Another similar compound with different substitution patterns on the phenyl ring, leading to distinct chemical and biological properties.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound is used in various chemical and pharmaceutical applications and has a similar structure but different functional groups.
Propriétés
Numéro CAS |
886371-14-8 |
|---|---|
Formule moléculaire |
C8H6Cl2F3N |
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 |
Clé InChI |
OULNGNJINGDFDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)




![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)



![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)

![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
